Lupenone
Overview
Description
Lupenone is a triterpenoid and a metabolite. It is derived from a hydride of a lupane . It is a natural product found in Erythrophleum fordii, Codonopsis lanceolata, and other organisms . It has been found to have therapeutic implications for glioblastoma multiforme and Alzheimer’s amyloid beta pathogenesis .
Synthesis Analysis
Lupenone was evaluated against the E1 spike protein of SFV based on state-of-the-art cheminformatics approaches, including molecular docking, molecular dynamics simulation, and binding free energy calculation . The molecular docking study envisaged major interactions of Lupenone with binding cavity residues involved non-bonded van der Waal’s and Pi-alkyl interactions .Molecular Structure Analysis
Lupenone demonstrated profound binding affinities, evidenced by robust docking scores of -9.54 kcal/mol for 5H08 and -10.59 kcal/mol for 2ZHV . These interactions underscored Lupenone’s eminent therapeutic potential in mitigating glioblastoma and modulating the amyloid beta pathology inherent to Alzheimer’s .Physical And Chemical Properties Analysis
Lupenone has a molecular formula of C30H48O and a molecular weight of 424.7 g/mol . It has a role as a metabolite and derives from a hydride of a lupane .Scientific Research Applications
Pharmacological Activities
Lupenone, a lupane type triterpenoid commonly found in various plants, has shown diverse pharmacological activities in pre-clinical studies. These activities include anti-inflammatory, antiviral, anti-diabetic, anti-cancer properties, and the potential to improve Chagas disease without major toxicity. These findings indicate the utility of lupenone as a therapeutic and chemopreventive agent for various diseases (Xu et al., 2018).
Anti-Diabetic Effects
Lupenone has demonstrated significant anti-diabetic effects. A study integrating pharmacological evaluation and network pharmacology found that lupenone can effectively treat diabetes by improving insulin resistance. This is attributed to its influence on various biological targets and signaling pathways (Xu et al., 2021).
Neuroprotective Role
Research on lupenone's role in neuroprotection revealed its capacity to protect neuroblastoma SH-SY5y cells against methamphetamine-induced apoptotic cell death. This effect is mediated through the PI3K/Akt/mTOR signaling pathway, showcasing lupenone's potential as a neuroprotective agent (Lee, Kim, & Jeong, 2020).
Anti-Inflammatory Mechanism
The anti-inflammatory mechanism of lupenone has been explored through network pharmacology. The study highlighted its ability to regulate proteins involved in inflammatory pathways, thus providing evidence for lupenone's role in treating diabetes-related inflammation (Xu et al., 2019).
Analytical Characterization
A study focusing on the analytical characterization of lupenone isolated from Diospyros melanoxylon presented a validated high-performance thin-layer chromatographic method. This method aids in the quantification of lupenone, which is crucial for its application in scientific research and potential therapeutic use (Rout, 2017).
Antiviral and Antimicrobial Activities
Lupenone's antiviral and antimicrobial properties have been evaluated, showing a strong inhibitory effect against Herpes simplex virus (HSV) and African swine fever virus (ASFV). This highlights its potential as an antiviral agent in medical research (Madureira et al., 2003).
Inhibition of Adipogenic Differentiation
A study demonstrated that lupenone isolated from Adenophora triphylla var. japonica extract inhibits adipogenic differentiation in 3T3-L1 preadipocytes. It significantly reduced lipid accumulation and expression of adipogenic marker genes by downregulating the transcriptional activity of peroxisome proliferator-activated receptor γ (PPARγ). This finding indicates lupenone's potential in studying and treating obesity-related disorders (Ahn & Oh, 2013).
Cytotoxic Activity in Cancer Research
Lupenone has shown cytotoxic activity against various human tumor cell lines. In a study, lupenone was isolated from Glochidion eriocarpum and demonstrated significant inhibitory effects on cancer cells, indicating its potential as an anti-cancer agent (Puapairoj et al., 2005).
Anti-Diabetic Activity in Animal Studies
Lupenone's anti-diabetic activity has been confirmed in diabetic Sprague-Dawley rats. It significantly reduced fasting blood glucose and glycated hemoglobin levels, demonstrating its effectiveness as an anti-diabetic compound (Xu et al., 2014).
Comparative Studies of Bioactive Compounds
A comparative study of the vibrational spectra of lupenone and lupeol provided insights into their molecular structure and dynamics. This research is crucial for understanding the bioactive properties of these compounds (Dwivedi et al., 2012).
Safety And Hazards
Future Directions
The findings of the study underscore the therapeutic acumen of Lupenone in addressing the challenges posed by glioblastoma and Alzheimer’s but also lay a strong foundation for its consideration as a leading candidate in future neuro-oncological and neurodegenerative research endeavors . Given the compelling in-silico data, a clarion call is made for its empirical validation in holistic in-vivo settings, potentially pioneering a new therapeutic epoch in both glioblastoma and Alzheimer’s interventions .
properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHNQFQFHLCHO-BHMAJAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lupenone | |
CAS RN |
1617-70-5 | |
Record name | Lupenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1617-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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